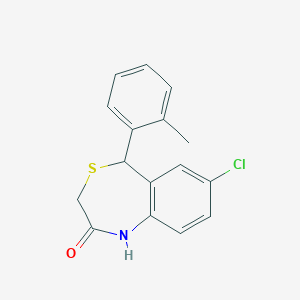

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

Description

Properties

IUPAC Name |

7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPCOZWXZOXEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with o-tolualdehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Various substituted thiazepines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is primarily investigated for its potential as a therapeutic agent. It belongs to the benzothiazepine class of compounds, which are known for their diverse pharmacological activities.

- Antidepressant Activity : Preliminary studies suggest that benzothiazepines may exhibit antidepressant-like effects. Research involving similar compounds has indicated that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anxiolytic Properties : Given the structural similarities to other anxiolytic agents, this compound may also be evaluated for its potential to reduce anxiety symptoms. Benzodiazepines are well-known for their anxiolytic effects, and derivatives like this compound could offer similar benefits with potentially fewer side effects .

Neuropharmacology

The compound's interaction with neuroreceptors makes it a candidate for studies related to neurological disorders.

- Cognitive Enhancement : Some benzothiazepines have been shown to improve cognitive functions in animal models. Investigating the effects of this specific compound on memory and learning could yield important insights into its applicability in treating cognitive decline associated with aging or neurodegenerative diseases .

Cancer Research

Emerging evidence suggests that certain benzothiazepine derivatives possess anticancer properties.

- Cell Proliferation Inhibition : In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. This activity may be attributed to their ability to induce apoptosis or disrupt cell cycle progression .

Case Studies

Several case studies have explored the applications of benzothiazepine derivatives in various therapeutic contexts:

- Study on Antidepressant Effects :

- Neuroprotective Effects :

- Anticancer Activity :

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

CGP37157 (7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one)

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS: 1098346-42-9)

- Substituents : Ethyl group at position 4.

- The ethyl group may alter pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted derivatives .

Benzodiazepine Derivatives

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- Substituents : Nitro group at position 7, 2-chlorophenyl at position 5.

- The benzodiazepine core lacks the sulfur atom present in benzothiazepinones, leading to divergent therapeutic targets (e.g., anxiolytic vs. ion channel modulation) .

7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Substituents : Methyl at position 1, phenyl at position 5.

- Biological Activity: Anxiolytic properties via GABAergic pathways. The absence of a sulfur atom and substitution pattern limit cross-reactivity with benzothiazepinone targets .

Benzodithiazine Derivatives

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

- Substituents : Chlorine at position 6, dihydroxybenzylidene hydrazine at position 3.

- Biological Activity: Exhibits antimicrobial and anti-inflammatory activity. The sulfone (SO₂) and carboxylate groups distinguish it from benzothiazepinones, favoring interactions with bacterial enzymes over ion channels .

Comparative Analysis Table

Key Structural and Functional Insights

Substituent Effects: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 2-chlorophenyl in CGP37157) enhance NCX inhibition compared to alkyl groups (e.g., ethyl in CAS 1098346-42-9), likely due to improved hydrophobic interactions with the transporter . Electron-Withdrawing Groups: Chlorine at position 7 stabilizes the thiazepinone ring and enhances electrophilicity, critical for binding to NCX .

Core Heterocycle Differences: Benzothiazepinones (sulfur-containing) preferentially target ion transporters, while benzodiazepines (nitrogen-containing) interact with neurotransmitter receptors .

Q & A

Basic Research Question

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions (e.g., distinguishing C-5 phenyl vs. C-7 chloro groups) .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, as seen in crystal structures of related benzothiazepines (e.g., PDB: 3IP9) .

- Mass spectrometry (HRMS) : Verifies molecular formula and detects fragmentation pathways for structural elucidation.

What strategies address contradictory data in structure-activity relationship (SAR) studies of benzothiazepines targeting neurological receptors?

Advanced Research Question

Contradictions in SAR often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or receptor subunit composition.

- Metabolic instability : Rapid hepatic clearance of certain derivatives may skew in vitro vs. in vivo results.

Mitigation strategies : - Standardized protocols : Use consistent assay conditions (e.g., pH, temperature) and controls.

- Metabolite profiling : LC-MS/MS to identify active metabolites that contribute to efficacy .

- Multivariate analysis : Apply QSAR models to decouple electronic, steric, and lipophilic effects .

What are the key structural features of benzothiazepines influencing their pharmacokinetic properties?

Basic Research Question

- Lipophilicity : Chlorine or methyl groups at C-7/C-5 enhance blood-brain barrier penetration but may reduce solubility.

- Steric effects : Bulky substituents (e.g., 2-methylphenyl) can improve metabolic stability by shielding labile sites from cytochrome P450 enzymes .

- Hydrogen-bond donors : The lactam oxygen and sulfur atoms influence plasma protein binding and half-life.

How do in vivo models validate the efficacy of benzothiazepine derivatives as anti-convulsants, and what are common pitfalls?

Advanced Research Question

Validation models :

- Pentylenetetrazole (PTZ)-induced seizures : Measures latency to clonic-tonic seizures.

- Kainic acid model : Assesses neuroprotection against excitotoxicity.

Pitfalls : - Species differences : Murine vs. human GABA receptor subtypes may yield divergent responses.

- Dose translation : Allometric scaling from rodents to humans requires careful pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Off-target effects : Screen for sedation or motor impairment using rotarod tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.